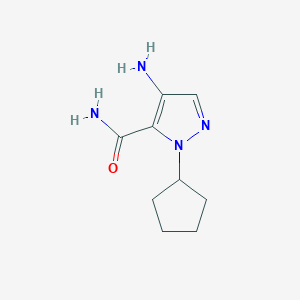![molecular formula C16H14ClN5OS B2444095 5-[(4-chlorophenyl)amino]-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1207057-21-3](/img/no-structure.png)
5-[(4-chlorophenyl)amino]-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms, is a key feature of this compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amine group could participate in acid-base reactions, the triazole ring might undergo reactions with electrophiles, and the carboxamide group could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar chlorophenyl and methylthio groups .Aplicaciones Científicas De Investigación
- Background : 1,2,4-Triazole-containing scaffolds are essential heterocyclic compounds found in pharmaceuticals and biologically important molecules. They play a crucial role in drug discovery studies against cancer cells .
- Application : The compound has been investigated as an antimicrobial agent. Its derivatives, such as Fluconazole and Flupoxam, demonstrate effectiveness against various pathogens .
- Application : Researchers explore the compound’s anti-inflammatory properties, potentially leading to new therapeutic agents for inflammatory conditions .
Anticancer Activity
Antimicrobial Properties
Anti-Inflammatory Potential
Analgesic Properties
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(4-chlorophenyl)amino]-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 4-chloroaniline with 3-methylthiophenyl isocyanate to form the intermediate, which is then reacted with sodium azide and copper sulfate to form the final product.", "Starting Materials": [ "4-chloroaniline", "3-methylthiophenyl isocyanate", "sodium azide", "copper sulfate" ], "Reaction": [ "Step 1: 4-chloroaniline is reacted with 3-methylthiophenyl isocyanate in the presence of a suitable solvent and a catalyst to form the intermediate.", "Step 2: The intermediate is then reacted with sodium azide and copper sulfate in the presence of a suitable solvent to form the final product.", "Step 3: The final product is purified using standard techniques such as recrystallization or column chromatography." ] } | |
Número CAS |
1207057-21-3 |
Nombre del producto |
5-[(4-chlorophenyl)amino]-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide |
Fórmula molecular |
C16H14ClN5OS |
Peso molecular |
359.83 |
Nombre IUPAC |
5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H14ClN5OS/c1-24-13-4-2-3-12(9-13)19-16(23)14-15(21-22-20-14)18-11-7-5-10(17)6-8-11/h2-9H,1H3,(H,19,23)(H2,18,20,21,22) |
Clave InChI |
RUEFZDAMRRWMAB-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




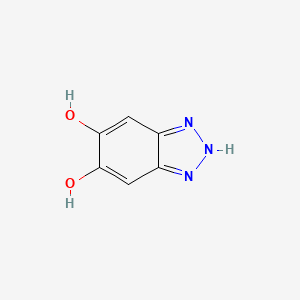
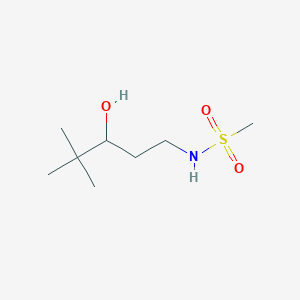
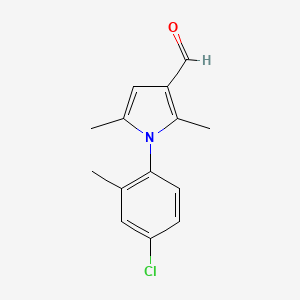
![N-(2-chlorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444020.png)

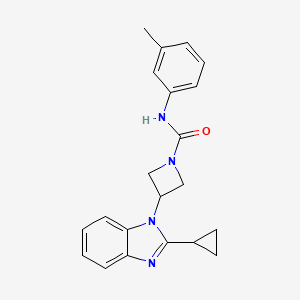

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2444026.png)

